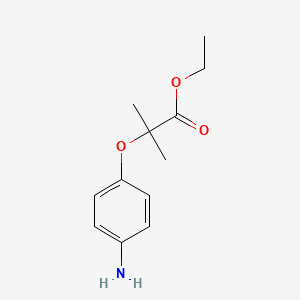

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate

Beschreibung

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate is an ester derivative featuring a 2-methylpropanoate backbone substituted with a 4-aminophenoxy group. The 4-aminophenoxy group introduces polarity and reactivity, enabling further functionalization, while the ethyl ester moiety contributes to solubility in organic solvents. Its synthesis typically involves multi-step reactions, including alkylation and reduction, as demonstrated in related compounds .

Eigenschaften

IUPAC Name |

ethyl 2-(4-aminophenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDFMMOVVFVLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropanoate typically involves the following steps:

Alkylation of 4-nitrophenol: The process begins with the alkylation of 4-nitrophenol using ethyl bromoacetate.

Reduction of Nitro Group: The nitro group in the resulting product is then selectively reduced to an amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, the use of automated systems for reagent addition and product separation enhances the overall efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as palladium on carbon (Pd/C).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropanoate typically involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by selective reduction of the nitro group. A notable method utilizes ammonium chloride and iron as reducing agents, which simplifies the process and enhances yield compared to traditional methods that require palladium catalysts . The product is characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structure and purity.

Medicinal Chemistry Applications

Hypoglycemic Agents : One of the primary applications of this compound is as a building block for developing novel dual hypoglycemic agents. Research indicates that derivatives of this compound can activate both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), making them potential candidates for diabetes treatment .

Anti-Diabetic Activity : Studies have shown that compounds derived from this compound exhibit significant anti-diabetic activity through their ability to modulate glucose metabolism and improve insulin sensitivity. This dual-target approach is promising for enhancing therapeutic efficacy in diabetic patients .

Other Research Applications

Supramolecular Chemistry : this compound serves as a versatile synthon in supramolecular chemistry. Its ability to form hydrogen bonds allows it to participate in the construction of complex molecular architectures, which can be utilized in drug delivery systems and material science.

Biochemical Studies : The compound has been investigated for its interactions with various biological targets, including nuclear receptors involved in lipid metabolism. These studies are crucial for understanding the pharmacological effects of related compounds and their potential therapeutic uses in metabolic disorders .

Case Studies

- Synthesis of Dual Hypoglycemic Agents : A study reported the successful synthesis of this compound derivatives that demonstrated improved binding affinity to GK and PPARγ. These compounds were evaluated in vitro and showed promising results in lowering blood glucose levels in diabetic models .

- Development of Supramolecular Structures : Research highlighted the use of this compound in creating supramolecular structures that exhibit enhanced stability and functionality. These structures have potential applications in targeted drug delivery systems, improving the bioavailability of therapeutic agents.

Wirkmechanismus

The mechanism of action of ethyl 2-(4-aminophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a precursor for dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators. These activators play a crucial role in regulating glucose metabolism and lipid homeostasis . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | MW | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | Not provided | C12H15NO3 | 195.22 | 4-Aminophenoxy | Pharmaceutical intermediates |

| Ethyl 2-(4-bromophenyl)-2-methylpropanoate | 32454-36-7 | C12H15BrO2 | 287.16 | 4-Bromophenyl | Cross-coupling reactions |

| Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate | 62402-47-5 | C13H17ClO3 | 256.73 | 4-Chloro-3-methylphenoxy | Herbicide synthesis |

| Methyl 2-(4-cyanophenyl)-2-methylpropanoate | 444807-47-0 | C12H13NO2 | 203.24 | 4-Cyanophenyl | Polymer chemistry |

| Ethyl 2-methyl-2-phenylpropanoate | 2901-13-5 | C12H16O2 | 192.25 | Phenyl | Fragrance industry |

| Ethyl 2-(morpholinoethoxybenzylidene)-derivative | - | C20H29FN3O4 | 416.47 | Morpholinoethoxy, hydrazine | Kinase inhibitors |

Key Research Findings

Synthetic Flexibility: The 2-methylpropanoate backbone allows diverse substitutions, enabling tailored physicochemical properties. For example, halogenated derivatives (e.g., bromo, chloro) are prioritized for stability in cross-coupling reactions , while amino groups facilitate further amidation or condensation .

Polarity and Solubility: The 4-aminophenoxy group in the target compound enhances water solubility compared to non-polar analogs like ethyl 2-methyl-2-phenylpropanoate, making it more suitable for aqueous-phase reactions .

Safety Profiles: Halogenated analogs require stringent safety protocols due to toxicity (e.g., bromine in CAS 32454-36-7), whereas the amino group in the target compound may necessitate oxidation precautions .

Pharmacological Potential: Complex derivatives with morpholino or hydrazine groups (e.g., ) demonstrate the scaffold’s versatility in drug development, though bioavailability challenges persist.

Biologische Aktivität

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the alkylation of 4-nitrophenol using ethyl bromoacetate. The nitro group is then selectively reduced to form the corresponding amine. This method has been optimized for efficiency and yield, resulting in a product that can be characterized using techniques like NMR spectroscopy and X-ray crystallography .

This compound acts as a hypoglycemic agent. It has been identified as a potential dual-target compound that activates both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are crucial in glucose metabolism and insulin sensitivity. The activation of these targets can lead to improved glycemic control in diabetic models .

Case Studies and Research Findings

- Hypoglycemic Activity : In vitro studies demonstrated that this compound enhances glucose uptake in muscle cells, indicating its potential role in managing diabetes. The activation of GK facilitates the conversion of glucose to glycogen, while PPARγ activation improves insulin sensitivity .

- Anticancer Potential : Preliminary investigations have shown that derivatives of this compound exhibit anticancer properties against various tumor cell lines. For instance, compounds with similar structures have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression .

- Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory effects through the modulation of inflammatory pathways. Compounds that activate PPARs are known to reduce inflammation, which is beneficial in conditions such as metabolic syndrome and cardiovascular diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Hypoglycemic | Activation of GK and PPARγ | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Table 2: Synthesis Yield and Characterization

| Step | Yield (%) | Characterization Techniques |

|---|---|---|

| Alkylation | 70 | NMR, TLC |

| Reduction | 62 | NMR, X-ray Crystallography |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high-yield production of Ethyl 2-(4-aminophenoxy)-2-methylpropanoate?

- Methodology :

- Nucleophilic substitution : React 4-aminophenol with ethyl 2-bromo-2-methylpropanoate under alkaline conditions (e.g., K₂CO₃ in DMF) to facilitate ether bond formation. Yields can exceed 70% with controlled temperature (60–80°C) and anhydrous conditions .

- Catalytic esterification : Use acid catalysts (e.g., H₂SO₄) to esterify 2-(4-aminophenoxy)-2-methylpropanoic acid with ethanol under reflux. Monitor reaction progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity >95% is achievable with iterative solvent systems .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), the tert-butyl moiety (δ ~1.5 ppm, singlet), and aromatic protons (δ ~6.5–7.0 ppm for aminophenoxy) .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and N-H stretch (~3350 cm⁻¹) from the aminophenoxy group .

- LCMS : Use electrospray ionization (ESI) to detect [M+H]⁺ ions. Compare retention times with standards under gradient elution (e.g., acetonitrile/water + 0.1% formic acid) .

Q. What purification strategies are effective for removing byproducts (e.g., unreacted phenol or ester intermediates)?

- Methodology :

- Liquid-liquid extraction : Separate polar byproducts (e.g., phenolic compounds) using ethyl acetate and aqueous NaHCO₃ .

- Flash chromatography : Optimize mobile phase (e.g., hexane:ethyl acetate 3:1) to resolve ester derivatives. Monitor fractions via UV absorption at 254 nm .

- Crystallization : Use ethanol at low temperatures (4°C) to precipitate high-purity crystals, confirmed by melting point analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodology :

- Substituent variation : Synthesize analogs with halogen (F, Cl), sulfonyl, or alkyl groups at the 4-position of the phenoxy ring. Compare IC₅₀ values in enzyme inhibition assays .

- Chirality effects : Prepare enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) and test receptor binding affinity using SPR or fluorescence polarization .

- Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent electronic properties (Hammett σ values) with binding energy to target proteins .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodology :

- Standardized assays : Replicate enzyme inhibition studies under controlled conditions (pH 7.4, 37°C) with ATP concentration fixed at 1 mM. Use positive controls (e.g., staurosporine) to normalize data .

- Metabolite profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-HRMS to identify active/inactive metabolites influencing potency .

- Batch-to-batch validation : Characterize compound purity (HPLC >98%) and confirm stereochemical integrity (CD spectroscopy) to exclude variability .

Q. How can the reaction mechanism of ester hydrolysis under physiological conditions be elucidated?

- Methodology :

- Kinetic studies : Monitor hydrolysis rates (UV-Vis at 240 nm) in PBS (pH 7.4) at 37°C. Use pseudo-first-order kinetics to determine rate constants .

- Isotope labeling : Synthesize ¹⁸O-labeled ester and analyze hydrolysis products via GC-MS to track oxygen incorporation .

- Computational analysis : Calculate transition-state energies (DFT, B3LYP/6-31G*) to identify nucleophilic attack pathways by hydroxide ions .

Q. What chromatographic techniques enable enantiomeric separation of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak IA column with n-hexane:isopropanol (90:10) at 1.0 mL/min. Detect enantiomers via polarimetric detection .

- Capillary electrophoresis : Employ cyclodextrin-based chiral selectors (β-CD derivatives) in borate buffer (pH 9.0) with UV detection at 210 nm .

Q. How does the compound’s stability vary under different storage conditions (light, temperature, humidity)?

- Methodology :

- Forced degradation : Expose to UV light (254 nm), 40°C/75% RH, and acidic/alkaline conditions. Analyze degradation products via LC-MS/MS .

- Accelerated stability testing : Store at 25°C/60% RH for 6 months and quantify intact compound using validated HPLC methods .

Q. What strategies identify metabolites in in vitro hepatic models?

- Methodology :

- Phase I metabolism : Incubate with CYP3A4/2D6 isoforms and NADPH. Extract metabolites with acetonitrile and analyze via UPLC-QTOF-MS .

- Phase II conjugation : Detect glucuronides/sulfates using β-glucuronidase/sulfatase hydrolysis followed by HRMS .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.